Cas no 439107-12-7 (3-(quinolin-3-yl)propanal)
3-(quinolin-3-yl)propanal Chemical and Physical Properties
Names and Identifiers
-
- 3-(quinolin-3-yl)propanal
- Z1233208003
- DTXSID50625545
- 3-Quinolin-3-yl-propionaldehyde
- SCHEMBL4813471
- EN300-157836
- CS-0235533
- WAFJXZHEKHZBSY-UHFFFAOYSA-N
- 439107-12-7
- AKOS013847447
- DB-090315
- 3-Quinolinepropanal
-
- Inchi: 1S/C12H11NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-9H,3-4H2
- InChI Key: WAFJXZHEKHZBSY-UHFFFAOYSA-N
- SMILES: O=CCCC1=CN=C2C=CC=CC2=C1
Computed Properties
- Exact Mass: 185.084063974Da
- Monoisotopic Mass: 185.084063974Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 30Ų
3-(quinolin-3-yl)propanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E592413-5mg |
3-(quinolin-3-yl)propanal |
439107-12-7 | 5mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E592413-10mg |
3-(quinolin-3-yl)propanal |
439107-12-7 | 10mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E592413-50mg |
3-(quinolin-3-yl)propanal |
439107-12-7 | 50mg |
$ 365.00 | 2022-06-05 | ||
| Enamine | EN300-157836-50mg |
3-(quinolin-3-yl)propanal |
439107-12-7 | 85.0% | 50mg |
$273.0 | 2023-09-24 | |
| Enamine | EN300-157836-100mg |
3-(quinolin-3-yl)propanal |
439107-12-7 | 85.0% | 100mg |
$407.0 | 2023-09-24 | |
| Enamine | EN300-157836-250mg |
3-(quinolin-3-yl)propanal |
439107-12-7 | 85.0% | 250mg |
$579.0 | 2023-09-24 | |
| Enamine | EN300-157836-500mg |
3-(quinolin-3-yl)propanal |
439107-12-7 | 85.0% | 500mg |
$914.0 | 2023-09-24 | |
| Enamine | EN300-157836-1000mg |
3-(quinolin-3-yl)propanal |
439107-12-7 | 85.0% | 1000mg |
$1172.0 | 2023-09-24 | |
| Enamine | EN300-157836-2500mg |
3-(quinolin-3-yl)propanal |
439107-12-7 | 85.0% | 2500mg |
$2295.0 | 2023-09-24 | |
| Enamine | EN300-157836-5000mg |
3-(quinolin-3-yl)propanal |
439107-12-7 | 85.0% | 5000mg |
$3396.0 | 2023-09-24 |
3-(quinolin-3-yl)propanal Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 3-(quinolin-3-yl)propanal
Introduction to 3-(quinolin-3-yl)propanal (CAS No. 439107-12-7)
3-(quinolin-3-yl)propanal, identified by its Chemical Abstracts Service (CAS) number 439107-12-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aldehyde derivative, featuring a quinoline moiety linked to a propanal backbone, has garnered attention due to its versatile structural features and potential applications in medicinal chemistry. The compound's unique framework, combining the electron-rich heterocycle of quinoline with the reactive aldehyde group, positions it as a valuable scaffold for the development of novel bioactive molecules.
The quinoline scaffold is well-documented for its broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. These pharmacological effects are largely attributed to the ability of quinoline derivatives to interact with biological targets such as enzymes and receptors. In 3-(quinolin-3-yl)propanal, the presence of the aldehyde group at the 3-position of the quinoline ring introduces additional reactivity, enabling various functionalization strategies that can be exploited in drug design. This dual functionality makes the compound a promising candidate for synthesizing more complex molecules with tailored properties.
Recent advancements in synthetic methodologies have enhanced the accessibility of 3-(quinolin-3-yl)propanal, facilitating its incorporation into diverse chemical libraries. The compound can be synthesized through multiple routes, including condensation reactions, cross-coupling processes, and palladium-catalyzed transformations. These synthetic approaches not only highlight the compound's synthetic utility but also underscore its potential as an intermediate in industrial-scale production. The efficiency and scalability of these methods are crucial for translating laboratory discoveries into viable pharmaceutical candidates.
In the context of drug discovery, 3-(quinolin-3-yl)propanal has been explored as a precursor for developing small-molecule inhibitors targeting various disease-related pathways. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The quinoline moiety's ability to modulate protein-protein interactions further expands its therapeutic potential. Moreover, the aldehyde group serves as a handle for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility, bioavailability, and metabolic stability.
One notable application of 3-(quinolin-3-yl)propanal lies in its role as a building block for heterocyclic compounds. By leveraging palladium-catalyzed reactions, researchers have successfully incorporated this scaffold into more complex architectures, including polycyclic systems with multiple pharmacophoric sites. Such structural diversification is essential for identifying compounds with enhanced efficacy and reduced toxicity. The compound's compatibility with modern combinatorial chemistry platforms also enables high-throughput screening campaigns, accelerating the discovery process.
The pharmacokinetic profile of derivatives derived from 3-(quinolin-3-yl)propanal remains an area of active investigation. Preclinical studies have begun to unravel how modifications at the quinoline and aldehyde positions influence absorption, distribution, metabolism, and excretion (ADME) properties. These insights are critical for optimizing lead compounds toward clinical readiness. Additionally, computational modeling techniques have been employed to predict binding affinities andADME profiles prior to experimental validation, streamlining the drug development pipeline.
Emerging research also highlights the potential of 3-(quinolin-3-yl)propanal in addressing emerging therapeutic challenges. For example, its derivatives have shown promise in preclinical models of neurodegenerative diseases by modulating neurotransmitter systems affected by pathologies such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its relevance in central nervous system (CNS) drug discovery. Such findings underscore the importance of exploring structurally diverse scaffolds like 3-(quinolin-3-yl)propanal to combat complex diseases.
The sustainability aspect of utilizing 3-(quinolin-3-yl)propanal in drug development is another compelling consideration. Modern synthetic strategies increasingly emphasize green chemistry principles, aiming to minimize waste and energy consumption while maximizing yield. The availability of efficient synthetic routes for this compound aligns with these goals, making it an environmentally conscious choice for medicinal chemists. Furthermore, biocatalytic approaches are being explored to further refine its production process, ensuring alignment with global sustainability initiatives.
Future directions in research involving 3-(quinolin-3-yl)propanal may focus on expanding its applications beyond traditional pharmaceuticals. For instance, agrochemical research has shown interest in quinoline derivatives due to their herbicidal and pesticidal properties. The structural versatility of 3-(quinolin-3-yl)propanal could enable the design of novel agrochemicals with improved selectivity and environmental safety profiles. Such interdisciplinary applications demonstrate the broad utility of this compound across multiple scientific domains.
In summary, 3-(quinolin-3-y l ) pro pan al (CAS No. 439107 -12 -7 ) represents a compelling molecule with significant potential in medicinal chemistry and beyond . Its unique structural features , coupled with recent advances in synthetic methodologies , position it as a valuable scaffold for developing novel bioactive compounds . As research continues to uncover new applications , this compound is poised to play an increasingly important role in addressing global health challenges while adhering to sustainable practices .
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